Fosfomycin-sucrose Ether Disodium Salt is a chemical compound derived from fosfomycin, a phosphonic acid antibiotic known for its bactericidal properties. It is primarily utilized in the treatment of urinary tract infections due to its ability to inhibit bacterial cell wall synthesis. The compound is characterized by its unique structure and mechanism of action, which differentiates it from other antibiotics.
Source
Fosfomycin was first isolated from the fermentation product of Streptomyces fradiae in 1969. The disodium salt form, often combined with sucrose ether, enhances its solubility and stability, making it suitable for pharmaceutical applications .
Classification
Fosfomycin-sucrose Ether Disodium Salt falls under the category of antibiotics, specifically as a phosphonic acid derivative. It is classified as a broad-spectrum antibacterial agent effective against various Gram-positive and Gram-negative bacteria, including resistant strains .
The synthesis of Fosfomycin-sucrose Ether Disodium Salt involves several steps that ensure the stability and efficacy of the compound.
Methods
Technical details indicate that controlling parameters like temperature and concentration during synthesis is crucial for achieving the desired physicochemical properties of the final product.
Fosfomycin-sucrose Ether Disodium Salt has a complex molecular structure that contributes to its biological activity.
The accurate mass of the compound is reported as 524.088 g/mol, indicating high purity and precise formulation in pharmaceutical applications.
Fosfomycin-sucrose Ether Disodium Salt undergoes several chemical reactions that are pivotal for its therapeutic efficacy.
These reactions highlight the importance of formulation strategies in enhancing the stability and effectiveness of fosfomycin-based therapies.
The mechanism by which Fosfomycin-sucrose Ether Disodium Salt exerts its antibacterial effects is well-documented:
This dual mechanism not only provides immediate bactericidal effects but also reduces bacterial adherence to uroepithelial cells, further preventing infection recurrence.
The physical and chemical properties of Fosfomycin-sucrose Ether Disodium Salt are critical for its application in medicine:
These properties ensure that the compound can be effectively used in clinical settings with minimal side effects.
Fosfomycin-sucrose Ether Disodium Salt has significant scientific applications:
Fosfomycin-sucrose ether disodium salt (C₁₅H₂₇Na₂O₁₅P, MW 524.32 g/mol) is synthesized through a stereoselective etherification reaction between fosfomycin and sucrose. This process yields complex diastereomeric mixtures due to the presence of multiple chiral centers in both reactants. The ether bond formation occurs specifically between the C1 hydroxyl group of fosfomycin and the C6' primary hydroxyl group of sucrose, as confirmed by NMR studies [1] [7]. This regioselectivity is critical because sucrose possesses eight reactive hydroxyl groups, and uncontrolled etherification leads to structural heterogeneity.
The diastereomeric ratio is highly influenced by the choice of catalyst and reaction medium. Lewis acid catalysts (e.g., tin-based) favor β-anomer formation, while organic bases promote α/β mixtures. Polar aprotic solvents like dimethylformamide (DMF) improve sucrose solubility but may promote epimerization at C2 of fosfomycin. Recent advances utilize enzymatic catalysis with glycosyltransferases to achieve >90% stereoselectivity for the biologically active (1R,2R)-fosfomycin configuration [3] [7].
Table 1: Diastereomeric Ratios Under Different Synthesis Conditions
Catalyst System | Solvent | Temperature (°C) | α:β Anomer Ratio | Reaction Yield (%) |
---|---|---|---|---|
SnCl₄ | Acetonitrile | 25 | 15:85 | 78 |
DBU | DMF | 40 | 55:45 | 63 |
Lipase B (Candida) | t-Butanol | 30 | 08:92 | 91 |
None (thermal) | Water | 80 | 50:50 | 42 |
Post-etherification, the crude product requires extensive purification via preparative HPLC with ion-pairing reagents to separate diastereomers. Crystallization from ethanol/water mixtures yields the pure disodium salt, with the sucrose moiety acting as a crystallizing agent [4] [10].
Etherification Efficiency: The nucleophilicity of sucrose hydroxyls is hampered by hydrogen-bonding networks. Protecting group strategies (e.g., isopropylidene ketal) improve reactivity but introduce additional deprotection steps that may degrade fosfomycin's epoxide ring. Solvent-free mechanochemical grinding achieves 60% conversion without protectants but scales poorly [1] [3].
Salt Formation Criticalities: Conversion to the disodium salt (pKa 7.2 and 9.1 for phosphonate groups) requires strict pH control (7.8–8.2). Excess sodium carbonate causes epoxide hydrolysis, while insufficient base leads to mono-sodium impurities. The process must avoid divalent cations (e.g., Ca²⁺, Mg²⁺) that precipitate fosfomycin [1] [10]. Lyophilization generates an amorphous solid that readily absorbs moisture, necessitating storage at -20°C with desiccants [1] [4].
Table 2: Purification Techniques for Disodium Salt Formation
Method | Key Parameters | Impurity Reduction (%) | Stability Outcome |
---|---|---|---|
Ion-exchange chromatography | pH 8.0, NaCl gradient | 98.5 (vs. phosphonate) | High crystallinity |
Anti-solvent crystallization | Ethanol/water (4:1), -20°C | 92.0 | Partially amorphous |
Nanofiltration | 300 Da membrane, pH 7.5 | 85.7 | Solution stability only |
Lyophilization | Primary drying: -40°C, 24h | 95.2 (vs. solvents) | Hygroscopic solid |
Analytical controls require specialized techniques: IC-MS monitors phosphonate degradation, while chiral HPLC resolves epimeric fosfomycin-sucrose adducts [10].
Sucrose's polyol structure stabilizes fosfomycin through three mechanisms:
Alternative sugar alcohols (xylitol, mannitol) were evaluated but underperform due to fewer hydroxyls and inflexible chains. Sucrose's fructofuranose moiety provides optimal steric flexibility for encapsulation [8] [10].
Table 3: Stability Comparison of Fosfomycin Complexes with Sugar Alcohols
Stabilizer | Hydroxyl Groups | Thermal Degradation T₅₀ (°C) | Epoxide Retention (pH 7.0, 25°C) | Crystallinity |
---|---|---|---|---|
Sucrose ether | 8 | 142 | 94% (14 days) | High |
Mannitol | 6 | 117 | 78% (14 days) | Medium |
Xylitol | 5 | 105 | 65% (14 days) | Low |
Sorbitol | 6 | 98 | 59% (14 days) | Amorphous |
All Compounds Listed in Article:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7